molecular formula C6H10ClN3O B2602038 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride CAS No. 1779133-54-8

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride

Cat. No.: B2602038
CAS No.: 1779133-54-8
M. Wt: 175.62
InChI Key: AUDOTHFEYSNGAR-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is known for its unique structure, which combines elements of pyrazole and oxazine rings, making it a valuable subject for studies in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a pyrazole derivative with an oxirane compound, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is crucial to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylic acid
  • 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-6-amine

Uniqueness

Compared to similar compounds, 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine hydrochloride is unique due to its specific amine group and hydrochloride salt form, which can influence its solubility, stability, and biological activity. This uniqueness makes it a valuable compound for targeted research and development.

Properties

IUPAC Name

6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c7-5-4-6-9(8-5)2-1-3-10-6;/h4H,1-3H2,(H2,7,8);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUDOTHFEYSNGAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)N)OC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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